![molecular formula C5H8FN B13000988 6-Fluoro-3-azabicyclo[3.1.0]hexane](/img/structure/B13000988.png)
6-Fluoro-3-azabicyclo[3.1.0]hexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Fluoro-3-azabicyclo[3.1.0]hexane is a heterocyclic compound with the molecular formula C₅H₈FN. It is a bicyclic structure containing a nitrogen atom and a fluorine substituent.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-3-azabicyclo[3.1.0]hexane typically involves cyclopropanation reactions. One common method is the metal-catalyzed cyclization of enynes. For instance, palladium-catalyzed cyclopropanation of internal alkenes with N-tosylhydrazones can yield 3-azabicyclo[3.1.0]hexane derivatives . Another approach involves the photochemical decomposition of substituted pyrazolines .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the aforementioned synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
6-Fluoro-3-azabicyclo[3.1.0]hexane can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace the fluorine atom with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include nucleophiles such as amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can yield alcohols or alkanes.
Aplicaciones Científicas De Investigación
6-Fluoro-3-azabicyclo[3.1.0]hexane has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, including antiviral and anticancer agents.
Materials Science: It is used in the development of novel materials with unique electronic and mechanical properties.
Biological Research: It is used as a probe to study biological processes and enzyme mechanisms.
Industrial Applications: It is used in the synthesis of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 6-Fluoro-3-azabicyclo[3.1.0]hexane involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it can act as an inhibitor of enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity for its target, thereby modulating biological pathways .
Comparación Con Compuestos Similares
Similar Compounds
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: Used in antiviral medications such as boceprevir.
6,6-Difluoro-3-azabicyclo[3.1.0]hexane: Used in various research applications.
3-Azabicyclo[3.1.0]hexane Derivatives: Used in drug design and development.
Uniqueness
6-Fluoro-3-azabicyclo[3.1.0]hexane is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable scaffold in medicinal chemistry .
Propiedades
Fórmula molecular |
C5H8FN |
|---|---|
Peso molecular |
101.12 g/mol |
Nombre IUPAC |
6-fluoro-3-azabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C5H8FN/c6-5-3-1-7-2-4(3)5/h3-5,7H,1-2H2 |
Clave InChI |
GZDUFGFBYSRRBS-UHFFFAOYSA-N |
SMILES canónico |
C1C2C(C2F)CN1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


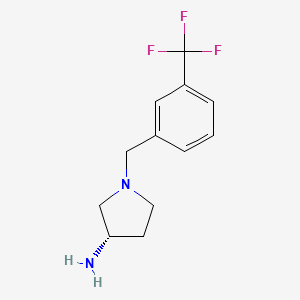
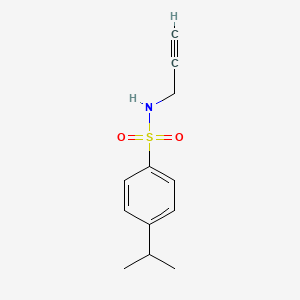
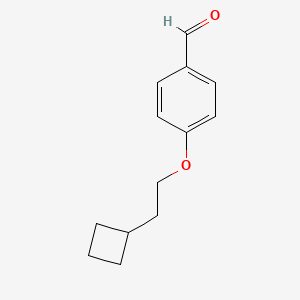

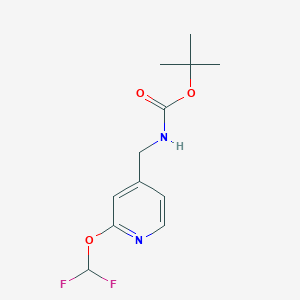
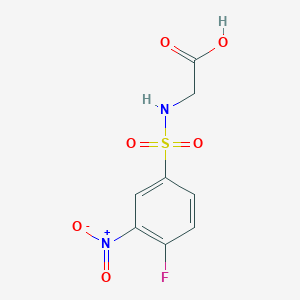
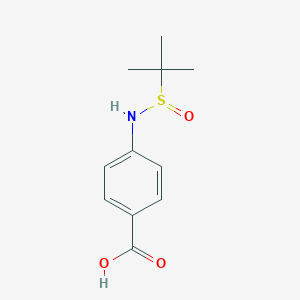
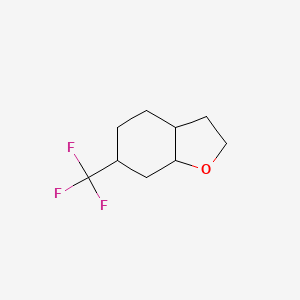
![2',6'-Dimethoxy-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B13000959.png)
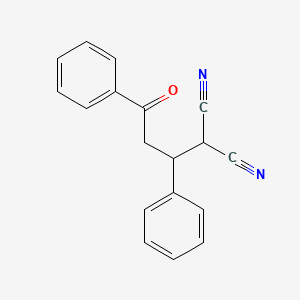

![1-[2-[[(3-Chloro-4-methoxyanilino)-oxomethyl]amino]-2-methyl-1-oxopropyl]-4-piperidinecarboxylic acid ethyl ester](/img/structure/B13000967.png)

![N-Cyclopropyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxamide](/img/structure/B13000987.png)
